N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzo[d]thiazole and benzamide moieties suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a catalyst can introduce the methoxy groups at the desired positions on the benzothiazole ring.
Formation of the benzamide: The benzamide moiety can be introduced through acylation reactions involving benzoyl chloride and an amine.
Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with benzothiazole and benzamide structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties, including anti-inflammatory, analgesic, or antitumor activities.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)aniline
Uniqueness
The uniqueness of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-4-27(22,23)14-8-6-5-7-11(14)17(21)20-18-19-15-12(24-2)9-10-13(25-3)16(15)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUFFDLDMXMXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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